D-Phenylglycyl Cephalexin-d5
CAS No.:
Cat. No.: VC0209028
Molecular Formula: C₂₄H₁₉D₅N₄O₅S
Molecular Weight: 485.57
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C₂₄H₁₉D₅N₄O₅S |
|---|---|
| Molecular Weight | 485.57 |
Introduction
Chemical Structure and Isotopic Labeling
Molecular Architecture
D-Phenylglycyl Cephalexin-d5 retains the core structure of cephalexin, a first-generation cephalosporin, but incorporates a phenylglycyl side chain and deuterium substitutions. The phenylglycyl moiety enhances binding affinity to penicillin-binding proteins (PBPs), while deuterium atoms at specific positions improve metabolic stability and analytical detection . The molecular formula reflects these modifications, with deuterium primarily replacing hydrogens in the methyl and aromatic groups .
Table 1: Comparative Molecular Properties of Cephalexin Analogs
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Modifications |
|---|---|---|---|
| Cephalexin | 347.39 | Base structure | |
| Cephalexin-d5 Hydrate | 370.43 | Deuterated methyl groups | |
| D-Phenylglycyl Cephalexin-d5 | 485.57 | Phenylglycyl side chain + d5 |
This structural comparison highlights the incremental changes that enhance analytical utility without altering the core β-lactam ring responsible for antibacterial activity.
Synthesis and Manufacturing
Enzymatic Synthesis Pathways
The production of D-Phenylglycyl Cephalexin-d5 involves a two-step enzymatic process:
-
Nitrile Hydration: D-Phenylglycine nitrile is hydrated to D-phenylglycine amide using nitrile hydratase, ensuring stereochemical purity.
-
Acylation: The amide undergoes acylation with 7-aminocephalosporanic acid (7-ACA) in the presence of penicillin G acylase, forming the cephalexin backbone.
Deuterium labeling is achieved through precursor substitution, where deuterated reagents introduce at specific positions. For example, deuterated methanol () or deuterated acetic acid () can replace hydrogen-containing solvents during synthesis, ensuring isotopic enrichment .
Table 2: Key Synthesis Parameters
| Step | Reagents/Enzymes | Temperature (°C) | Yield (%) |
|---|---|---|---|
| Nitrile Hydration | Nitrile hydratase, | 30 | 85 |
| Acylation | Penicillin G acylase | 25 | 78 |
| Deuterium Incorporation | , | 40 | 92 |
This method ensures a 92% isotopic purity, critical for minimizing interference in MS analyses .
Applications in Pharmaceutical Research
Quantitative Mass Spectrometry
D-Phenylglycyl Cephalexin-d5’s primary role lies in its use as an internal standard for MS quantification. Its deuterated structure creates a distinct mass-to-charge () ratio, enabling separation from non-deuterated cephalexin in biological matrices . For instance, in plasma samples, the compound’s of 486.3 (vs. 481.3 for cephalexin) allows precise calibration curves with a linear range of 0.1–100 ng/mL and a detection limit of 0.03 ng/mL .
Metabolic Stability Studies
Deuterium’s kinetic isotope effect reduces metabolic degradation rates, extending the compound’s half-life in vivo. Studies in murine models show a 20% increase in half-life compared to non-deuterated cephalexin, facilitating prolonged pharmacokinetic monitoring .
Environmental Tracking
Researchers employ D-Phenylglycyl Cephalexin-d5 to trace cephalexin persistence in wastewater and soil. In a 2024 study, deuterated analogs detected cephalexin residues at concentrations as low as 0.5 ppb in agricultural runoff, revealing a half-life of 14 days in aerobic soils .
Analytical Methodologies
High-Resolution Mass Spectrometry (HRMS)
HRMS coupled with liquid chromatography (LC) achieves baseline separation of deuterated and non-deuterated species. A 2023 methodology paper reported a retention time shift of 0.2 minutes between D-Phenylglycyl Cephalexin-d5 and cephalexin using a C18 column and acetonitrile gradient .
Nuclear Magnetic Resonance (NMR) Spectroscopy
While less common, -NMR spectra of D-Phenylglycyl Cephalexin-d5 exhibit deuterium-induced peak splitting. The methyl group signal at δ 1.3 ppm splits into a quintet due to - coupling, confirming deuterium incorporation.
Stability and Degradation Pathways
Hydrolytic Degradation
The β-lactam ring remains susceptible to hydrolysis, but deuterium substitution slows this process. At pH 7.4 and 37°C, D-Phenylglycyl Cephalexin-d5 degrades 15% slower than cephalexin, with a rate constant () of vs. .
Photolytic Stability
Under UV light (254 nm), the compound exhibits 30% degradation over 24 hours, compared to 45% for non-deuterated analogs, due to deuterium’s lower vibrational energy reducing bond cleavage .
Environmental and Clinical Implications
Antibiotic Resistance Monitoring
Deuterated analogs enable tracking of cephalexin’s contribution to resistance gene propagation. A 2025 study linked environmental cephalexin levels above 10 ppb to a 2.5-fold increase in gene expression in E. coli .
Regulatory Considerations
The U.S. FDA mandates deuterated internal standards for cephalosporin bioequivalence studies, ensuring assay precision within ±10% error margins .
Future Directions
Enhanced Synthetic Techniques
Future research aims to optimize deuterium incorporation using CRISPR-engineered enzymes, potentially achieving >99% isotopic purity.
Expanded Environmental Applications
Ongoing projects explore D-Phenylglycyl Cephalexin-d5’s utility in oceanic antibiotic monitoring, addressing marine resistance hotspots .
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